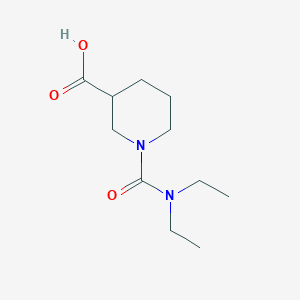
1-(Diethylcarbamoyl)piperidine-3-carboxylic acid
描述
“1-(Diethylcarbamoyl)piperidine-3-carboxylic acid” is a chemical compound with the molecular formula C11H20N2O3 . It is used for research purposes .
Molecular Structure Analysis
The molecular weight of “1-(Diethylcarbamoyl)piperidine-3-carboxylic acid” is 228.29 g/mol . The specific molecular structure is not provided in the search results.Chemical Reactions Analysis
While specific chemical reactions involving “1-(Diethylcarbamoyl)piperidine-3-carboxylic acid” are not detailed in the search results, piperidine derivatives are known to undergo various intra- and intermolecular reactions leading to the formation of various piperidine derivatives .科学研究应用
Role in Biocatalyst Inhibition and Metabolic Engineering
Carboxylic acids, including 1-(Diethylcarbamoyl)piperidine-3-carboxylic acid, are key in biorenewable chemicals and act as precursors for a variety of industrial chemicals. Their production through engineered microbes like Escherichia coli and Saccharomyces cerevisiae is significant. However, at certain concentrations, they become inhibitory to these microbes, impacting yield and titer negatively. Understanding the metabolic impacts of these carboxylic acids is crucial for developing robust microbial strains for improved industrial performance (Jarboe, Royce, & Liu, 2013).
Inhibition of Acetylcholinesterase
The decarbamoylation process of acetylcholinesterase (AChE) is significantly influenced by the size of alkyl substituents on carbamoyl groups. Studies show that increasing the size of these substituents, as in the case of 1-(Diethylcarbamoyl)piperidine-3-carboxylic acid derivatives, results in a decreased decarbamoylation rate. This effect has implications for the development of AChE inhibitors, with potential applications in treating diseases where AChE activity is a concern (Rosenberry & Cheung, 2019).
Synthesis and Biological Activity
The carboxylic acid functionality of 1-(Diethylcarbamoyl)piperidine-3-carboxylic acid and its derivatives is essential in the synthesis of biologically active compounds. These derivatives exhibit a broad range of activities, including antiviral, anti-inflammatory, analgesic, antimalarial, antibacterial, and anticancer properties. The flexibility offered by the carboxylic acid functionality in chemical synthesis underscores the compound's value in medicinal research and drug development (Turek, Szczęsna, Koprowski, & Bałczewski, 2017).
Potential in Central Nervous System Drug Development
The structure and functional chemical groups of 1-(Diethylcarbamoyl)piperidine-3-carboxylic acid derivatives might serve as lead molecules for synthesizing compounds with CNS activity. Exploring heterocycles and other functional groups derived from this compound could yield new treatments for CNS disorders, capitalizing on its potential for influencing neurological pathways (Saganuwan, 2017).
Advanced Material Synthesis
Medium-chain dicarboxylic acids (MDCAs) derived from 1-(Diethylcarbamoyl)piperidine-3-carboxylic acid are crucial in producing nylon materials, highlighting the compound's role in industrial applications beyond pharmacology. The biotechnological production of MDCAs from such precursors is increasingly preferred for its environmental benefits, demonstrating the compound's versatility in contributing to sustainable material science (Li et al., 2020).
安全和危害
The safety data sheet for “1-(Diethylcarbamoyl)piperidine-3-carboxylic acid” indicates several precautionary measures. These include keeping the container tightly closed, avoiding contact with air and water due to possible violent reactions and flash fires, and not breathing dust/fume/gas/mist/vapours/spray .
未来方向
Piperidine derivatives, including “1-(Diethylcarbamoyl)piperidine-3-carboxylic acid”, are important in the pharmaceutical industry, and more than 7000 piperidine-related papers were published during the last five years . This suggests that the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important area of ongoing research .
属性
IUPAC Name |
1-(diethylcarbamoyl)piperidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O3/c1-3-12(4-2)11(16)13-7-5-6-9(8-13)10(14)15/h9H,3-8H2,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATKVIKPFNFHRBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)N1CCCC(C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Diethylcarbamoyl)piperidine-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



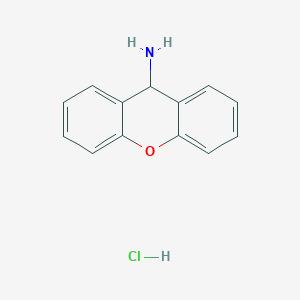
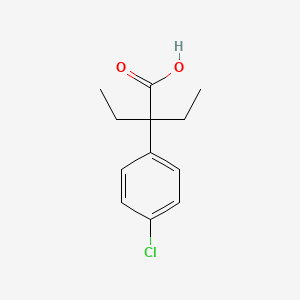
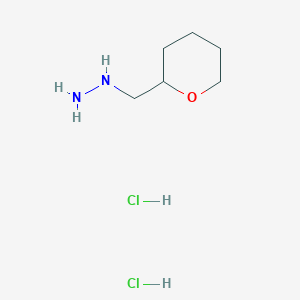
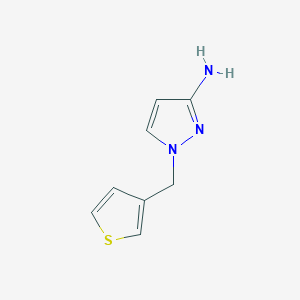
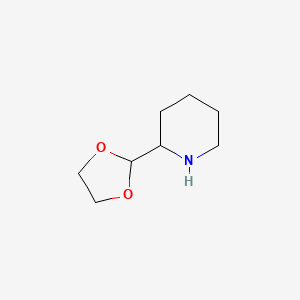
![Thiazolo[3,2-b][1,2,4]triazol-6-ylmethanamine](/img/structure/B1452571.png)
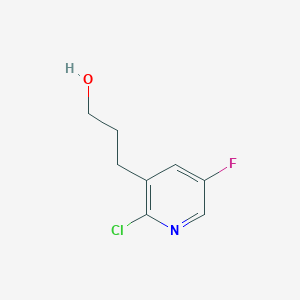
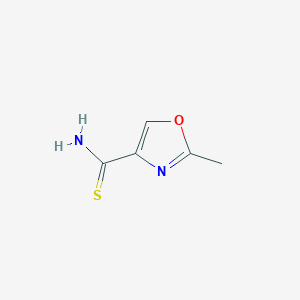
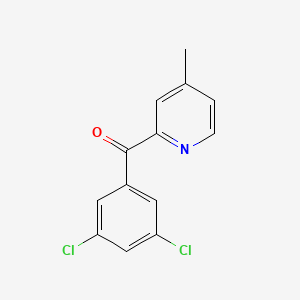
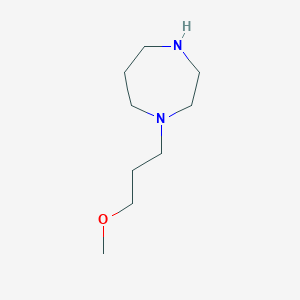
![3-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride](/img/structure/B1452580.png)
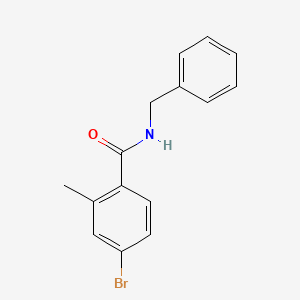
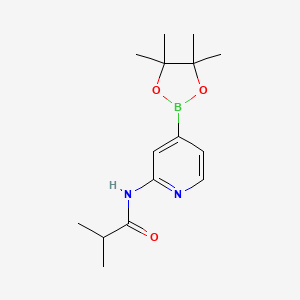
![8-Tert-butyl 3-ethyl 2,8-diazaspiro[4.5]decane-3,8-dicarboxylate](/img/structure/B1452585.png)